5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione
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Overview
Description
5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione is a complex heterocyclic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the Mannich reaction, where a ketone, formaldehyde, and an amine are reacted to form the aminomethylated product . The reaction conditions often include the use of methanol as a solvent and mild heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiroindole derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Spirooxindole derivatives: Used in drug design for their ability to interact with biological targets.
Uniqueness
5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
5-(aminomethyl)spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C13H15N3O2/c14-6-8-5-10-11(15-7-8)16-12(18)13(10)3-1-9(17)2-4-13/h5,7H,1-4,6,14H2,(H,15,16,18) |
InChI Key |
VJCKWQWCTXKPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)C3=C(NC2=O)N=CC(=C3)CN |
Origin of Product |
United States |
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